physicochemical properties of 4-Oxo-piperidine-3-carboxylic acid
physicochemical properties of 4-Oxo-piperidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Oxo-piperidine-3-carboxylic acid
Introduction
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational flexibility and ability to engage with biological targets. Among its many derivatives, 4-Oxo-piperidine-3-carboxylic acid stands out as a particularly valuable synthetic intermediate. Its bifunctional nature, possessing both a reactive ketone and a carboxylic acid moiety appended to a secondary amine ring, makes it a versatile building block for constructing complex molecular architectures.[1][2][3] Derivatives of this core structure are integral to the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]
A profound understanding of the physicochemical properties of this molecule is not merely academic; it is a critical prerequisite for its effective application. These properties—including ionization, lipophilicity, and solubility—govern a molecule's behavior from the synthesis flask to its ultimate biological fate, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 4-Oxo-piperidine-3-carboxylic acid, offering both theoretical insights and field-proven experimental protocols to empower researchers in their drug development endeavors.
Molecular Structure and Foundational Properties
The unique arrangement of functional groups in 4-Oxo-piperidine-3-carboxylic acid dictates its chemical reactivity and physical behavior. The structure features a six-membered piperidine ring containing a secondary amine, a ketone at the 4-position, and a carboxylic acid at the 3-position.
Caption: 2D Chemical Structure of the Topic Compound.
The fundamental properties of the molecule are summarized below. These values, primarily sourced from computational databases, serve as an essential baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[4] |
| Molecular Weight | 143.14 g/mol | PubChem[4] |
| IUPAC Name | 4-oxopiperidine-3-carboxylic acid | PubChem[4] |
| CAS Number | 219324-18-2 | PubChem[4] |
| Canonical SMILES | C1CNCC(C1=O)C(=O)O | PubChem[4] |
| InChI Key | WVTNKCOAFNRABI-UHFFFAOYSA-N | PubChem[4] |
Ionization Constant (pKa)
The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable controlling its solubility, membrane permeability, and ability to interact with target proteins. 4-Oxo-piperidine-3-carboxylic acid is an amphoteric substance, containing both an acidic group (carboxylic acid) and a basic group (secondary amine).
-
Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH), which will deprotonate to form a carboxylate (-COO⁻).
-
Basic pKa (pKa₂): Attributed to the secondary amine (-NH-), which will protonate to form an ammonium cation (-NH₂⁺-).
Accurate pKa values are crucial for developing formulation strategies and predicting in vivo behavior. While computational estimates exist, experimental determination is the gold standard. Potentiometric titration is a highly precise and widely used technique for this purpose.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of pKa values by monitoring pH changes during titration with a standardized acid or base.[5][6][7]
Causality: The principle relies on the Henderson-Hasselbalch equation. At the half-equivalence point of a titration—where half of the acidic or basic group has been neutralized—the pH of the solution is equal to the pKa of that group.[6] The inflection point on the titration curve corresponds to the equivalence point, allowing for the precise determination of the half-equivalence volume.[7]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M NaOH solution and a 0.1 M HCl solution.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[6]
-
Accurately weigh and dissolve the 4-Oxo-piperidine-3-carboxylic acid sample in deionized water (or a suitable co-solvent if solubility is low) to a final concentration of approximately 1 mM.[6][8]
-
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To determine both pKa values, first, acidify the sample solution to ~pH 2 with 0.1 M HCl.
-
Purge the solution with nitrogen gas for several minutes before and during the titration to displace dissolved CO₂, which can interfere with pH readings.[6][7]
-
-
Titration Process:
-
Begin titrating the acidified sample solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the second equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence points, which appear as sharp peaks.
-
The midpoint volume between the start and the first equivalence point is the first half-equivalence point. The pH at this volume corresponds to pKa₁.
-
The midpoint volume between the first and second equivalence points is the second half-equivalence point. The pH at this volume corresponds to pKa₂.
-
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount predictor of its ADME properties. It is commonly expressed as the partition coefficient (P) between n-octanol and water.
-
LogP: The logarithm of the partition coefficient of the neutral (un-ionized) form of the molecule.
-
LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for both the ionized and un-ionized forms. For drug development, LogD at pH 7.4 is particularly relevant.[9]
A compound's LogP is a key component of frameworks like Lipinski's "Rule of Five," which predicts drug-likeness.[9][10]
| Property | Value | Source |
| XLogP3 (Computed) | -2.7 | PubChem[4] |
The highly negative computed LogP suggests that 4-Oxo-piperidine-3-carboxylic acid is predominantly hydrophilic. However, experimental verification is essential. The shake-flask method is the traditional and most reliable "gold standard" for LogP/LogD determination.[9][11]
Experimental Protocol: LogD Determination by the Shake-Flask Method
Causality: This method directly measures the partitioning of a solute between two immiscible phases (n-octanol and an aqueous buffer) after they have reached equilibrium.[10][11] The ratio of the solute's concentration in each phase gives the distribution coefficient.
Caption: Workflow for LogD determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Pre-saturate the solvents by vigorously mixing equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the layers to separate completely before use. This prevents volume changes during the experiment.[9]
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable solvent like DMSO.[9]
-
-
Partitioning:
-
In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each).
-
Add a small aliquot of the compound's stock solution to the vial. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed to achieve a clean and complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Extreme care must be taken to avoid cross-contamination.[11]
-
Prepare a calibration curve for the compound using a validated analytical method, typically HPLC-UV or LC/MS.
-
Quantify the concentration of the compound in each sampled phase by comparing the analytical response to the calibration curve.
-
-
Calculation:
-
Calculate the LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12][13] Insufficient solubility can halt the development of an otherwise promising drug candidate.[14] It is important to distinguish between two common measures of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method often used in early discovery.[13][14]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a saturated solution. It is considered the "gold standard" and is crucial for lead optimization and formulation.[13][14]
Experimental Protocol: Thermodynamic Solubility Determination
Causality: This method ensures that the measurement reflects a true thermodynamic equilibrium between the undissolved solid compound and the saturated aqueous solution. The long incubation time allows for the dissolution and potential phase transition to the most stable crystalline form.[14][15]
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid 4-Oxo-piperidine-3-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). "Excess" means enough solid should remain visible at the end of the experiment.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, remove the vial and allow the undissolved solid to settle.
-
To obtain a clear supernatant free of any solid particles, either filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and carefully sample the supernatant.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV or LC/MS method with a proper calibration curve.[14]
-
-
Reporting:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., buffer, pH, temperature).
-
Conclusion
4-Oxo-piperidine-3-carboxylic acid is a foundational scaffold in medicinal chemistry, and a data-driven understanding of its physicochemical properties is indispensable for its successful application. This guide has detailed its core structural and physical characteristics, with a particular focus on the critical parameters of ionization (pKa), lipophilicity (LogP/D), and aqueous solubility. The computationally derived values suggest a highly polar, hydrophilic molecule, a hypothesis that must be confirmed through rigorous experimental validation.
By providing not only the theoretical importance of these properties but also detailed, field-tested protocols for their determination, this document serves as a practical resource for scientists. The systematic application of these methods—potentiometric titration for pKa, the shake-flask method for LogD, and equilibrium incubation for thermodynamic solubility—will generate the reliable, high-quality data needed to guide synthesis, optimize formulations, and ultimately accelerate the journey from a promising molecular building block to a successful therapeutic agent.
References
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ScienceGate. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
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Journal of Chemical Education. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13381779, 4-Oxo-piperidine-3-carboxylic acid. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
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